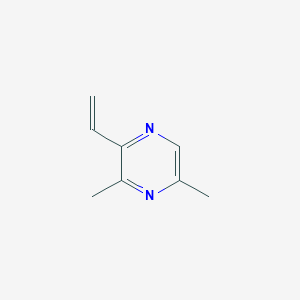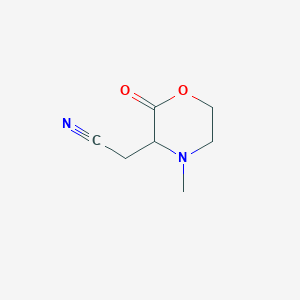
3-Morpholineacetonitrile, 4-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholineacetonitrile, 4-methyl-2-oxo- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor.
作用機序
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Mocetinostat also affects the acetylation of non-histone proteins, leading to the regulation of various cellular processes.
生化学的および生理学的効果
Mocetinostat has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Mocetinostat has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using Mocetinostat in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on various cellular processes without affecting other enzymes or proteins. However, Mocetinostat has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
Future research on Mocetinostat could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. It could also be studied for its potential use in treating other neurodegenerative diseases and for its effects on other cellular processes. Additionally, further research could be conducted to improve the solubility and bioavailability of Mocetinostat for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, Mocetinostat is a promising compound that has shown potential in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a valuable tool for studying various cellular processes. Further research on Mocetinostat could lead to new therapeutic applications and a better understanding of its mechanism of action.
合成法
The synthesis of Mocetinostat involves the reaction of 3-morpholinepropanenitrile with 4-methyl-2-oxovaleric acid in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure Mocetinostat.
科学的研究の応用
Mocetinostat has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Mocetinostat has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.
特性
CAS番号 |
159050-64-3 |
|---|---|
製品名 |
3-Morpholineacetonitrile, 4-methyl-2-oxo- |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
2-(4-methyl-2-oxomorpholin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5-11-7(10)6(9)2-3-8/h6H,2,4-5H2,1H3 |
InChIキー |
QWRXOEWDGOALOY-UHFFFAOYSA-N |
SMILES |
CN1CCOC(=O)C1CC#N |
正規SMILES |
CN1CCOC(=O)C1CC#N |
同義語 |
3-Morpholineacetonitrile,4-methyl-2-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



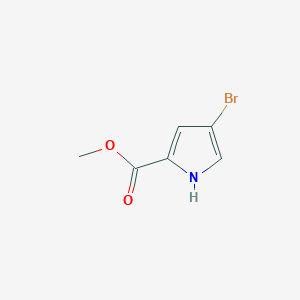
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
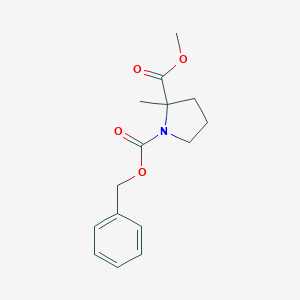
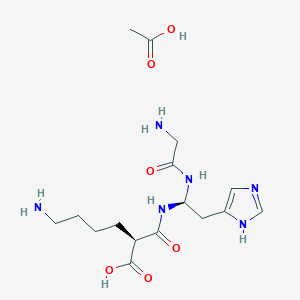
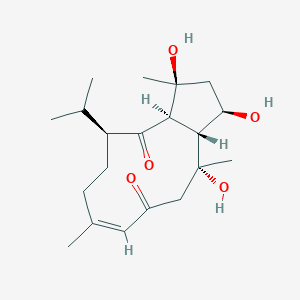
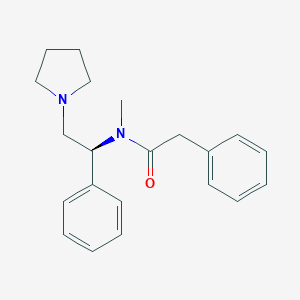
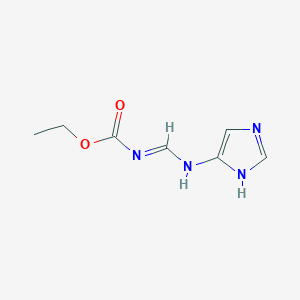
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
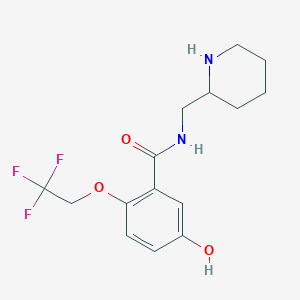
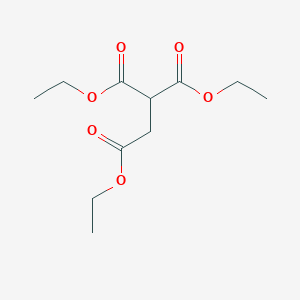
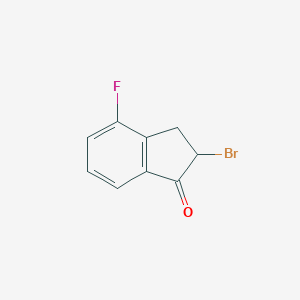
![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
